6-ヒドラジニルピコリン酸

説明

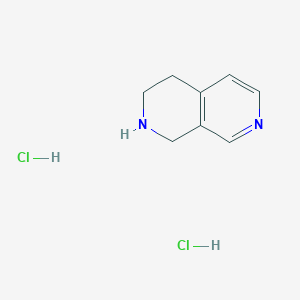

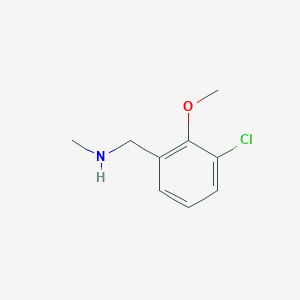

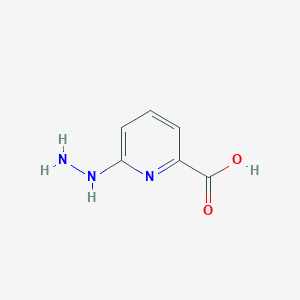

6-Hydrazinylpicolinic acid, also known as 6-hydrazinylpyridine-2-carboxylic acid, is a chemical compound used in scientific research . Its CAS number is 887589-20-0 .

Synthesis Analysis

The synthesis of 6-Hydrazinylpicolinic acid and its derivatives has been studied in recent years. For instance, a study reported the design and synthesis of 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids . These compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity .Molecular Structure Analysis

The molecular formula of 6-Hydrazinylpicolinic acid is C6H7N3O2 . Its molecular weight is 153.139 Da .科学的研究の応用

除草剤開発

6-ヒドラジニルピコリン酸: は、除草剤開発における潜在的な用途について研究されています。研究者たちは、強力な除草活性を持つ化合物を発見するために、ピコリン酸の誘導体を合成してきました。 これらの化合物は、さまざまな植物種に対して試験され、その成長を阻害する有効性が評価されており、いくつかの化合物は有望な結果を示しています .

生物医学研究

生物医学研究の分野では、6-ヒドラジニルピコリン酸の誘導体が、抗菌剤や薬物送達促進剤としての役割について調査されています。 重点は、薬物の溶解性とバイオアベイラビリティを向上させることであり、これは有効な治療効果を得るために不可欠です .

農業化学

ピコリン酸誘導体を含む有機酸は、土壌の肥沃度と植物の健康に重要な役割を果たしています。 それらは、ミネラルの可溶化、植物病原体の生物的防除に関与しており、根圏の微生物群集に影響を与える可能性があります .

材料科学

6-ヒドラジニルピコリン酸の材料科学における具体的な用途は直接言及されていませんが、バルク製造のための化合物の入手可能性は、さまざまな産業プロセス、おそらく複雑な材料のビルディングブロックとしての潜在的な用途を示唆しています .

環境科学

有機酸の環境持続可能性への影響は注目に値します。 それらは、金属の無毒化、非生物的ストレスの軽減に関与しており、土壌生態系の持続可能な管理に貢献しています .

生化学

生化学では、アミノ酸とその誘導体、特にピコリン酸に関連する化合物の研究は基本です。 これらの化合物は、タンパク質構造、酵素機能、代謝経路を理解するために不可欠です .

産業用途

6-ヒドラジニルピコリン酸: は、その化学的性質とピコリン酸誘導体への関心を考えると、潜在的な産業用途を持つ可能性があります。 その役割は、医薬品、農薬、特殊化学品などのセクターにまで及ぶ可能性があり、その誘導体は中間体または触媒として使用される可能性があります .

将来の方向性

Research on 6-Hydrazinylpicolinic acid and its derivatives is ongoing. For instance, a study demonstrated that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides . This suggests potential future directions in the field of herbicide development.

作用機序

Target of Action

It is known that picolinic acid, a related compound, binds to zinc finger proteins (zfps), changing their structures and disrupting zinc binding, thus inhibiting function

Mode of Action

Picolinic acid, a structurally similar compound, works by binding to zinc finger proteins (zfps) in a way that changes their structures and disrupts zinc binding, inhibiting function . This interaction with ZFPs disrupts their role in viral replication and packaging as well as normal cell homeostatic functions . It is plausible that 6-Hydrazinylpicolinic acid may interact with its targets in a similar manner.

Biochemical Pathways

It is known that compounds like picolinic acid can slip into the cellular respiration pathway through various intermediates of glycolysis and the citric acid cycle . This allows them to affect a multitude of biochemical pathways and their downstream effects. It is possible that 6-Hydrazinylpicolinic acid may have a similar impact on biochemical pathways.

Pharmacokinetics

It is known that drug absorption is determined by the drug’s physicochemical properties, formulation, and route of administration . Drug pharmacokinetics determines the onset, duration, and intensity of a drug’s effect . These principles likely apply to 6-Hydrazinylpicolinic acid as well.

Result of Action

Based on the known effects of picolinic acid, it can be inferred that 6-hydrazinylpicolinic acid may have anti-viral effects in vitro and in vivo .

生化学分析

Biochemical Properties

6-Hydrazinylpicolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion . This interaction is crucial for its antiviral properties. Additionally, 6-Hydrazinylpicolinic acid can interfere with cellular endocytosis, further contributing to its broad-spectrum antiviral activity .

Cellular Effects

6-Hydrazinylpicolinic acid influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the entry of enveloped viruses by compromising viral membrane integrity . This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism. The compound’s impact on cellular processes highlights its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 6-Hydrazinylpicolinic acid involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits viral-cellular membrane fusion, which is essential for the entry of enveloped viruses into host cells . This inhibition is achieved through binding interactions with viral and cellular membranes, preventing the fusion process. Additionally, 6-Hydrazinylpicolinic acid can interfere with cellular endocytosis, further inhibiting viral entry .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Hydrazinylpicolinic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 6-Hydrazinylpicolinic acid exhibits high stability, making it suitable for long-term experiments. Its effects on cellular function may vary over time, depending on the experimental conditions. Long-term studies have demonstrated that 6-Hydrazinylpicolinic acid can maintain its antiviral activity, but its impact on cellular processes may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of 6-Hydrazinylpicolinic acid vary with different dosages in animal models. At lower doses, the compound exhibits antiviral activity without significant toxic effects . At higher doses, it can cause adverse effects, including toxicity and changes in cellular function . Threshold effects have been observed, where the compound’s antiviral activity is maximized at specific dosages, beyond which toxic effects become more pronounced. These findings highlight the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

6-Hydrazinylpicolinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it has been shown to affect lipid metabolism, including triglyceride biosynthesis and fatty acid beta-oxidation . These interactions can lead to changes in metabolic flux and metabolite levels, further influencing cellular processes. Understanding the metabolic pathways of 6-Hydrazinylpicolinic acid is essential for elucidating its therapeutic potential.

Transport and Distribution

The transport and distribution of 6-Hydrazinylpicolinic acid within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within cells, influencing its therapeutic effects. Studies have shown that 6-Hydrazinylpicolinic acid can be efficiently transported and distributed within cells, ensuring its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of 6-Hydrazinylpicolinic acid is essential for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that 6-Hydrazinylpicolinic acid reaches its intended sites of action, enhancing its therapeutic potential. Understanding the subcellular localization of 6-Hydrazinylpicolinic acid is crucial for optimizing its use in research and therapeutic applications.

特性

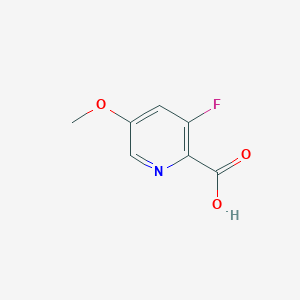

IUPAC Name |

6-hydrazinylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-5-3-1-2-4(8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEFFXZQGNVUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)NN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679682 | |

| Record name | 6-Hydrazinylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887589-20-0 | |

| Record name | 6-Hydrazinyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887589-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydrazinylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。